4-(3-甲基-1,2-恶唑-5-基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

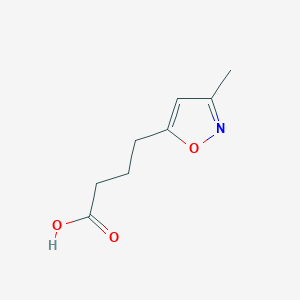

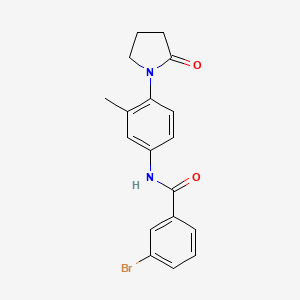

“4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid” is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 . It is used for research purposes .

Synthesis Analysis

Oxazole is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of various oxazole derivatives has been a focus of researchers due to their wide spectrum of biological activities .Molecular Structure Analysis

The molecular structure of “4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid” consists of a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure also includes a butanoic acid group attached to the oxazole ring .Physical and Chemical Properties Analysis

“4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid” is a liquid at room temperature . It has a molecular weight of 170.17 and a molecular formula of C7H10N2O3 .科学研究应用

光敏合成离子通道的光学门控:4-氧代-4-(芘-4-基甲氧基)丁酸,一种相关化合物,已被用于证明纳流体器件中合成离子通道的光学门控。该研究展示了光敏疏水性分子在紫外线照射下控制离子物种通过合成通道的选择性传输的潜力,表明在受控释放、传感和信息处理中可能的应用 (阿里等人,2012年).

抑制分枝酸生物合成:该化合物,特别是其甲酯形式,已被探索其抑制分枝酸在分枝杆菌中生物合成的潜力,表明在对抗结核病和相关疾病中发挥作用。这项研究为新型抗分枝杆菌剂的开发开辟了道路 (哈特曼等人,1994年).

抗氧化性能和化学合成:对与4-(3-甲基-1,2-恶唑-5-基)丁酸相关的化合物的合成研究已经对其抗氧化活性有了见解。这强调了它们在治疗应用中的潜力,特别是在氧化应激相关疾病中 (多夫布尼娅等人,2022年).

分子对接和生物活性研究:涉及分子对接以及相关丁酸衍生物的振动、结构、电子和光学分析的研究揭示了它们显着的生物活性。这表明这些化合物在开发药理学剂,特别是作为胎盘生长因子等生物靶标的抑制剂方面的重要性 (瓦纳桑达里等人,2018年).

基于吲哚的支架对脲酶的抑制:另一个有趣的应用涉及吲哚基杂化恶二唑支架的合成,展示了有效的脲酶抑制作用。这表明了一个有希望的方向,用于开发新的农业或医药化合物以管理与脲酶相关的疾病 (纳齐尔等人,2018年).

安全和危害

未来方向

作用机制

Target of Action

Oxazole derivatives, in general, have been known to interact with a wide range of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Oxazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects .

生化分析

Cellular Effects

Oxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-(3-methyl-1,2-oxazol-5-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-6-5-7(12-9-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDNWRXFTCHCBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2882542.png)

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2882547.png)

![3-fluoro-4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2882549.png)

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2882553.png)

![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2882555.png)

![Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2882556.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2882558.png)

![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2882562.png)